1-(3-Methoxybenzyl)imidazolidin-2-one is a chemical compound classified under the imidazolidinone family, which consists of a five-membered heterocyclic ring containing nitrogen atoms. This compound is recognized for its structural features, including a methoxybenzyl substituent, which influences its chemical behavior and potential applications.
The compound falls under the category of organic compounds known as anisoles, specifically classified as a phenol ether due to the presence of a methoxy group attached to a benzene ring. It is identified by the molecular formula and has a molecular weight of approximately 206.24 g/mol . Its classification can be summarized as follows:
The synthesis of 1-(3-Methoxybenzyl)imidazolidin-2-one can be approached through various methods, typically involving reactions that yield imidazolidine derivatives. One notable method includes the Mannich reaction, which allows for the formation of substituted imidazolidines by reacting amines with aldehydes and ketones in the presence of formaldehyde .
The molecular structure of 1-(3-Methoxybenzyl)imidazolidin-2-one features an imidazolidinone ring with a methoxybenzyl group attached at one position.
This structure indicates the presence of both aromatic and aliphatic components, contributing to its chemical reactivity.
1-(3-Methoxybenzyl)imidazolidin-2-one participates in various chemical reactions typical of imidazolidines, including nucleophilic substitutions and cyclization reactions.
The mechanism of action for 1-(3-Methoxybenzyl)imidazolidin-2-one is primarily related to its role as an inhibitor of cyclic adenosine monophosphate phosphodiesterase.
These properties suggest that the compound has potential for bioavailability while maintaining sufficient lipophilicity for membrane permeability.
1-(3-Methoxybenzyl)imidazolidin-2-one has several scientific applications, particularly in pharmacology and medicinal chemistry.
This compound exemplifies the intersection of synthetic organic chemistry and biological research, highlighting its importance in developing new therapeutic agents.
The synthesis of imidazolidin-2-ones historically relied on condensation reactions between 1,2-diamines and carbonyl compounds. Early methodologies, such as Billman's approach (1957), utilized 1,2-bis(p-chlorobenzylamino)ethane reacting with aldehydes in absolute alcohol under mild conditions (21–85% yields), demonstrating specificity for aldehydes over ketones [1]. Similarly, Jaenicke's method (1959) employed substituted N,N'-diphenylethylenediamines with formaldehyde in methanol/ethyl acetate with acetic acid catalysis, achieving higher yields (75–91%) [1]. For 1-(3-Methoxybenzyl)imidazolidin-2-one, analogous routes involve the cyclocondensation of 1,2-diaminoethane with 3-methoxybenzyl isocyanate or the reaction of N-(3-methoxybenzyl)ethylenediamine with phosgene equivalents (e.g., triphosgene). These methods often require harsh conditions (reflux, anhydrous solvents) and multi-step purification, limiting atom economy [1] [4].
A significant advancement emerged with aziridine rearrangements, as demonstrated by Tarannum et al., who achieved stereospecific imidazolidine synthesis (up to 92% yield) via aziridine ring opening and intramolecular cyclization. This method offers excellent stereoselectivity but faces challenges in regiocontrol for N-aryl/alkyl substitutions [4].
Table 1: Traditional Methods for Imidazolidin-2-one Synthesis
Year | Key Reagents | Conditions | Yield (%) | Limitations |
---|---|---|---|---|
1959 | Ethylenediamine + Aldehyde | CH₃OH/AcOH, 25°C | 75–91 | Limited to formaldehyde derivatives |
1975 | Bis(trimethylsilyl)diamines + Carbonyls | 120–180°C, 1–24 h | 33–98 | Requires high temperatures |
2012 | Aziridines + Aldehydes | Reflux, acid catalysis | ≤92 | Regioselectivity challenges |
Pseudo-MCR protocols have revolutionized imidazolidin-2-one synthesis by enabling one-pot assembly of complex scaffolds. A landmark approach for 1,3-disubstituted derivatives like 1-(3-Methoxybenzyl)imidazolidin-2-one employs trans-(R,R)-diaminocyclohexane, aldehydes, and carbonyldiimidazole (CDI) in a three-step sequence:
Isocyanide-based pseudo-five-component reactions offer an alternative MCR route. Using trifluoroethanol as a solvent, primary amines, isocyanides, formaldehyde, and water assemble N,N'-disubstituted 4-imidazolidinones. Though not directly reported for 1-(3-Methoxybenzyl)imidazolidin-2-one, this strategy exemplifies rapid complexity generation (yields up to 78%) with tolerance for diverse substituents like 4-chlorobenzyl or 2,4-dimethoxyphenyl [7].
Table 2: Multicomponent Reaction Strategies
Strategy | Key Components | Conditions | Yield Range | Advantages |
---|---|---|---|---|
Diaminocyclohexane/CDI Route | trans-(R,R)-DACH, aldehyde, CDI | MeOH, 40°C, NaBH₄ reduction | 55–81% | Stereoretentive, one-pot operation |
Isocyanide MCR | Amine, isocyanide, 2× CH₂O, H₂O | TFE, rt–60°C | 62–78% | Broad substituent tolerance |
Modern synthetic routes prioritize solvent selection, catalyst efficiency, and step economy to minimize environmental impact. The pseudo-MCR approach using methanol as a solvent exemplifies this:
The isocyanide-based method further enhances sustainability via:
Design of Experiments (DoE) methodologies have been pivotal in optimizing imidazolidin-2-one synthesis. For the diaminocyclohexane/CDI route, variables include:
DoE also identified water content as critical in isocyanide MCRs, where >2% H₂O suppresses byproduct formation. Such data-driven optimization reduces trial-and-error, accelerating route scouting for derivatives like 1-(3-Methoxybenzyl)imidazolidin-2-one [5] [7].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9